molecular formula C6H4F7IO2 B3040814 (Z)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)pent-2-en-1-ol CAS No. 243139-57-3

(Z)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)pent-2-en-1-ol

Cat. No.: B3040814
CAS No.: 243139-57-3
M. Wt: 367.99 g/mol
InChI Key: FXPCHKRRLLUOSG-UHFFFAOYSA-N
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Description

(Z)-4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pent-2-en-1-ol (CAS 510768-14-6) is a specialized fluorinated organic compound with the molecular formula C₆H₆F₇IO₂ and a molecular weight of 370.00 g/mol . This compound is characterized by a pent-2-en-1-ol backbone featuring a Z-configured double bond, an iodine atom at the 2-position, and a highly fluorinated 4-(trifluoromethoxy) moiety, resulting in a reactive and versatile building block for synthetic chemistry . Its structure, defined by the InChI Key KPABQJYHRYTITM-UHFFFAOYSA-N and the canonical SMILES C(C(CO)I)C(C(F)(F)F)(OC(F)(F)F)F, provides multiple sites for chemical modification . As a member of the per- and polyfluoroalkyl substances (PFAS) family, it is subject to ongoing research and regulatory scrutiny regarding its environmental and biological persistence . In scientific research, this compound's primary value lies in its application as a key intermediate in the synthesis of more complex fluorinated molecules . The presence of both an iodine atom and a hydroxyl group on an electron-deficient alkene backbone makes it a versatile substrate for various chemical transformations. Researchers can utilize the iodine for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form new carbon-carbon bonds, while the alcohol functional group can be oxidized to corresponding aldehydes or carboxylic acids, or serve as a handle for nucleophilic substitution . Its highly fluorinated nature enhances the stability and can alter the physicochemical properties of the resulting molecules, making it particularly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials science . The compound is supplied with a guaranteed purity of ≥95% and must be stored under refrigerated conditions to maintain stability . It is offered exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)pent-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F7IO2/c7-4(5(8,9)10,1-3(14)2-15)16-6(11,12)13/h1,15H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPCHKRRLLUOSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=CC(C(F)(F)F)(OC(F)(F)F)F)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101180719
Record name 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)-2-penten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243139-57-3
Record name 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)-2-penten-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243139-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)-2-penten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101180719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Trifluoromethoxy Group Introduction

The trifluoromethoxy (-OCF₃) moiety is installed via nucleophilic substitution using silver trifluoromethoxide:

Reagents :

  • 4-Hydroxy-5,5,5-trifluoro-4-iodopent-2-en-1-ol
  • Silver trifluoromethoxide (AgOCF₃)
  • Anhydrous dimethylformamide (DMF)

Procedure :

  • The hydroxyiodo precursor (10 mmol) and AgOCF₃ (12 mmol) are refluxed in DMF for 12 hours.
  • The mixture is filtered, and the product is purified via vacuum distillation.

Yield : 78%.

Tetrafluoro Group Installation

Electrophilic fluorination with xenon difluoride (XeF₂) achieves tetrafluorination:

Reagents :

  • 4-(Trifluoromethoxy)pent-2-en-1-ol
  • Xenon difluoride (XeF₂)
  • Hydrogen fluoride (HF)

Procedure :

  • The precursor (5 mmol) and XeF₂ (15 mmol) are reacted in HF at −30°C.
  • After 24 hours, the mixture is quenched with ice and extracted with dichloromethane.

Yield : 65%.

Industrial-Scale Synthesis and Optimization

Industrial protocols emphasize continuous-flow reactors to enhance safety and scalability. Key parameters include:

Parameter Optimal Value Effect on Yield
Temperature 20–25°C Minimizes side reactions
NIS Equivalents 1.05–1.10 Ensures complete iodination
Catalyst (H₂SO₄) 0.1–0.3 equivalents Accelerates reaction without decomposition

Purification :

  • Distillation : Boiling point 202.4°C.
  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1).

Comparative Analysis of Synthetic Routes

The table below evaluates three primary methods:

Method Yield (%) Purity (%) Stereoselectivity (Z:E)
Iodination + Elimination 96 98 92:8
Direct Fluorination 78 95 85:15
Continuous-Flow 89 99 94:6

Mechanistic Insights and Byproduct Management

Iodination Mechanism

NIS generates iodonium ions (I⁺) in acidic media, which undergo electrophilic attack on the alkene’s β-carbon. The hydroxyl group directs regioselectivity via hydrogen bonding.

Byproducts and Mitigation

  • Diiodinated Byproducts : Controlled by limiting NIS to 1.05 equivalents.
  • Overfluorination : Avoided by stepwise addition of XeF₂.

Chemical Reactions Analysis

Types of Reactions

(Z)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)pent-2-en-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated compound.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Formation of 4,5,5,5-tetrafluoro-2-oxo-4-(trifluoromethoxy)pentanoic acid.

    Reduction: Formation of 4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)pentane.

    Substitution: Formation of 4,5,5,5-tetrafluoro-2-(substituted)-4-(trifluoromethoxy)pent-2-en-1-ol derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)pent-2-en-1-ol is used as a building block for the synthesis of more complex fluorinated compounds

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of fluorinated pharmaceuticals. Fluorine atoms can improve the metabolic stability and bioavailability of drugs, making this compound a valuable intermediate in drug development.

Industry

In the materials science field, this compound can be used to synthesize fluorinated polymers and coatings with enhanced chemical resistance and thermal stability. These materials are useful in various industrial applications, including electronics and aerospace.

Mechanism of Action

The mechanism by which (Z)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)pent-2-en-1-ol exerts its effects depends on its specific application. In medicinal chemistry, the fluorine atoms can interact with biological targets, such as enzymes or receptors, enhancing the compound’s binding affinity and selectivity. The trifluoromethoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetic properties.

Comparison with Similar Compounds

4,5,5,5-Tetrafluoro-4-trifluoromethyl-2-iodopentan-1-ol (CAS: 114810-56-9)

Molecular Formula : C₆H₆F₇IO
Molecular Weight : 354 g/mol
Key Differences :

  • Substituent Variation : Replaces the trifluoromethoxy (-OCF₃) group with a trifluoromethyl (-CF₃) group at position 4.
  • Molecular Weight: Lower molecular weight (354 vs. 367.99) due to absence of an oxygen atom. Regulatory Status: Listed in the EPA Substance Registry System, indicating stricter handling requirements .

(Z)-4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-enoic Acid (CAS: N/A)

Molecular Formula : C₆H₃F₇O₂
Molecular Weight : 240.08 g/mol
Key Differences :

  • Functional Group : Replaces the terminal alcohol (-OH) with a carboxylic acid (-COOH) .
  • Impact on Properties :
    • Acidity : Carboxylic acid (pKa ~2–3) is significantly more acidic than the alcohol (pKa ~12).
    • Reactivity : Capable of forming salts or esters, unlike the alcohol.
    • Applications : Likely used in agrochemical or pharmaceutical intermediates due to polar functionality .

4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic Acid (CAS: 261760-20-7)

Molecular Formula : C₆H₃F₇O₃
Molecular Weight : 248.08 g/mol (estimated)
Key Differences :

  • Substituents : Combines the trifluoromethoxy group (-OCF₃) with a carboxylic acid .
  • Structural Insights :
    • The Z-configuration is retained, but the iodine atom is absent.
    • Predicted to exhibit enhanced solubility in polar solvents compared to the iodinated alcohol.

Perfluorinated Benzenesulfonamides and Ethanesulfonyl Fluorides

Examples :

  • Benzenesulfonamide derivatives (e.g., CAS 52026-59-2)
  • Ethanesulfonyl fluorides (e.g., CAS 2127-74-4)
    Key Differences :
  • Core Structure: Aromatic or aliphatic sulfonamide/sulfonyl groups instead of alkenols.
  • Fluorine Content : Higher fluorine density (e.g., perfluoroalkyl chains) increases thermal stability but reduces biodegradability.
  • Applications : Widely used in surfactants, fire-fighting foams, and polymer production .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³) pKa
(Z)-4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pent-2-en-1-ol C₆H₄F₇IO₂ 367.99 -OCF₃, -I, -OH 202.4 ± 40.0 (pred.) 2.022 ± 0.06 12.08 ± 0.10
4,5,5,5-Tetrafluoro-4-trifluoromethyl-2-iodopentan-1-ol C₆H₆F₇IO 354.00 -CF₃, -I, -OH Not reported Not reported Not reported
(Z)-4,5,5,5-Tetrafluoro-4-(trifluoromethyl)pent-2-enoic Acid C₆H₃F₇O₂ 240.08 -CF₃, -COOH Not reported Not reported ~2–3
4,5,5,5-Tetrafluoro-4-(trifluoromethoxy)pent-2-enoic Acid C₆H₃F₇O₃ 248.08 (est.) -OCF₃, -COOH Not reported Not reported ~2–3
Perfluorinated Benzenesulfonamide (e.g., CAS 52026-59-2) C₁₄H₅F₂₀NO₃S ~750 (est.) -SO₂NH₂, -CF₂CF₃ Not reported Not reported Not reported

Key Research Findings

  • Synthetic Challenges : The iodine atom in the target compound enables Suzuki-Miyaura couplings, but its light sensitivity complicates handling .
  • Fluorine Effects : Perfluorinated groups (e.g., -CF₃, -OCF₃) enhance lipid solubility and resistance to enzymatic degradation, making these compounds valuable in medicinal chemistry .

Biological Activity

(Z)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)pent-2-en-1-ol is a fluorinated compound with significant potential in pharmaceutical applications due to its unique structural features. This article explores its biological activity, synthesis, and potential therapeutic uses.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyValue
CAS Number 261760-25-2
Molecular Formula C6H4F7IO
Molecular Weight 351.99 g/mol
IUPAC Name 4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol
PubChem CID 614370

The presence of multiple fluorine atoms contributes to the compound's stability and lipophilicity, which are crucial for biological interactions.

Anticancer Properties

Research indicates that fluorinated compounds often exhibit enhanced anticancer activities. For instance, studies have shown that fluorinated triazoles can act as potent inhibitors of cancer cell proliferation. The introduction of fluorine atoms into the structure of triazoles has been linked to improved activity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

In vitro studies on similar fluorinated compounds demonstrate their ability to inhibit key signaling pathways involved in cancer progression. For example, compounds with a trifluoromethoxy group have shown promising results in inhibiting HER2 tyrosine kinase activity, a target in breast cancer therapy .

Antimicrobial Activity

Fluorinated compounds are also known for their antimicrobial properties. The incorporation of fluorine enhances the hydrophobicity of the molecules, which can improve their interaction with microbial membranes. This has been observed in various studies where fluorinated compounds exhibited significant antibacterial and antifungal activities .

Case Studies

  • Fluorinated Triazoles :
    • Cheng et al. reported that specific fluorinated triazole derivatives demonstrated strong cytotoxic effects against breast cancer cells with IC50 values significantly lower than their non-fluorinated counterparts .
  • Antimicrobial Evaluation :
    • A series of fluorinated compounds were tested against a panel of bacterial strains. Results indicated that the presence of trifluoromethoxy and tetrafluoro groups increased the efficacy against resistant strains .

The biological activity of this compound may be attributed to its ability to mimic hydroxyl groups due to the electronegativity and size similarity of fluorine to hydrogen. This mimicry can enhance binding affinity to biological targets such as enzymes and receptors .

Q & A

Q. What are the recommended synthetic strategies for introducing iodine and trifluoromethoxy groups into unsaturated aliphatic systems like pent-2-en-1-ol derivatives?

  • Methodological Answer : Iodination can be achieved via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C). For trifluoromethoxy (-OCF₃) introduction, silver-mediated oxidative coupling of alcohols with trifluoromethyl hypofluorite (CF₃OF) is effective, as silver catalysts activate C-O bonds for fluorination . Alternatively, nucleophilic displacement of hydroxyl groups with trifluoromethoxide salts (e.g., KOCF₃) in anhydrous THF at -78°C can be employed, though steric hindrance may require elevated temperatures .

Q. How can the stereochemical integrity (Z-configuration) of the double bond in this compound be preserved during synthesis?

  • Methodological Answer : Use stereospecific catalysts like palladium or nickel complexes to promote syn-addition during alkyne hydrohalogenation. Low-temperature conditions (≤0°C) and non-polar solvents (e.g., hexane) minimize thermal isomerization. Confirm configuration via ¹H-NMR coupling constants (J = 10–12 Hz for trans; J = 15–18 Hz for cis) and NOESY spectroscopy to detect spatial proximity of substituents .

Q. What analytical techniques are critical for characterizing fluorinated and iodinated moieties in this compound?

  • Methodological Answer :
  • ¹⁹F-NMR : Identify trifluoromethoxy (-OCF₃) and tetrafluoro groups (δ = -55 to -75 ppm for CF₃; δ = -120 ppm for CF₂).
  • X-ray crystallography : Resolve iodine positioning and double-bond geometry.
  • HRMS (ESI-) : Detect molecular ion peaks with isotopic patterns characteristic of iodine (m/z 127/129).
  • FT-IR : Confirm hydroxyl (ν = 3200–3600 cm⁻¹) and C-F (ν = 1100–1250 cm⁻¹) stretches .

Q. How does the trifluoromethoxy group influence the compound’s stability under acidic or basic conditions?

  • Methodological Answer : The electron-withdrawing -OCF₃ group increases acidity of the adjacent hydroxyl, making it prone to dehydration under acidic conditions (pH < 3). Stability tests in buffered solutions (pH 2–10) at 25°C for 24 hours, monitored via HPLC, show degradation above pH 8 due to base-catalyzed elimination. Use inert atmospheres (N₂/Ar) and stabilizers like BHT (0.1 wt%) to mitigate radical-mediated decomposition .

Q. What safety protocols are essential for handling iodinated and fluorinated intermediates during synthesis?

  • Methodological Answer :
  • Ventilation : Use fume hoods with HEPA filters to capture volatile fluorides.
  • PPE : Chemically resistant gloves (nitrile), face shields, and Tyvek suits.
  • Waste disposal : Segregate iodine-containing waste in amber glass containers; neutralize fluorides with calcium hydroxide before disposal .

Advanced Research Questions

Q. How do transition-metal catalysts (e.g., Ag, Rh) affect the regioselectivity of fluorination and iodination in similar alkenols?

  • Methodological Answer : Silver(I) salts (e.g., AgBF₄) promote electrophilic fluorination via π-complexation with the double bond, directing fluorination to the less substituted position. Rhodium catalysts (e.g., [RhCl(PPh₃)₃]) enable C-I bond formation through oxidative addition, favoring syn-addition in conjugated dienes. Comparative studies using kinetic isotopic effects (KIE) and DFT modeling reveal Ag-mediated pathways have lower activation energies (ΔG‡ ≈ 15–20 kcal/mol) than Rh .

Q. What mechanistic insights explain contradictory yields in Z/E isomer ratios when varying solvent polarity?

  • Methodological Answer : Polar solvents (e.g., DMSO) stabilize zwitterionic transition states, favoring Z-isomers through hydrogen bonding with the hydroxyl group. In non-polar solvents (e.g., toluene), steric effects dominate, leading to E-isomers. Solvent parameter (ET(30)) correlations and Hammett plots validate this trend. For example, in DMSO, Z/E ratios reach 9:1, versus 1:3 in toluene .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitutions at the iodinated site?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) map electrostatic potential surfaces to identify electron-deficient regions. Fukui indices (f⁻) highlight C-I as the most electrophilic center (f⁻ = 0.12). MD simulations (AMBER) model solvation effects, showing THF stabilizes the transition state for SN2 displacements by 3–5 kcal/mol compared to DCM. Validate with kinetic experiments using pyridine as a nucleophile .

Q. What strategies mitigate competing elimination pathways during hydroxyl protection/deprotection?

  • Methodological Answer : Use bulky silyl protecting groups (e.g., TBDPS) to sterically hinder β-hydrogen elimination. Kinetic studies show TBDPS protection reduces elimination by 70% compared to TMS. Alternatively, employ mild deprotection agents (e.g., TBAF in THF at 0°C) instead of acidic conditions. Monitor via in-situ IR for carbonyl formation (ν = 1700 cm⁻¹) .

Q. How do fluorinated byproducts from this compound’s degradation impact environmental toxicity assessments?

  • Methodological Answer :
    Hydrolysis generates trifluoroacetic acid (TFA) and iodide ions, quantified via ion chromatography (IC). Ecotoxicity assays (Daphnia magna LC₅₀ = 2.1 mg/L) show TFA bioaccumulation risks. Remediation: Adsorption on activated carbon functionalized with quaternary ammonium groups reduces TFA concentrations by 90% in wastewater .

Tables for Key Data

Q. Table 1: Catalytic Systems for Fluorination/Iodination

CatalystReaction TypeYield (%)Z/E RatioRef.
AgBF₄Electrophilic F829:1
[RhCl(PPh₃)₃]Oxidative I751:3
Pd(OAc)₂Syn-hydrohalogen.887:1

Q. Table 2: Stability Under Varied pH

pHDegradation (%)Major Byproduct
25Dehydrated alkene
7<1None
1035Trifluoroacetate

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(Z)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)pent-2-en-1-ol
Reactant of Route 2
(Z)-4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)pent-2-en-1-ol

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